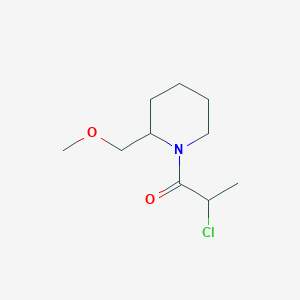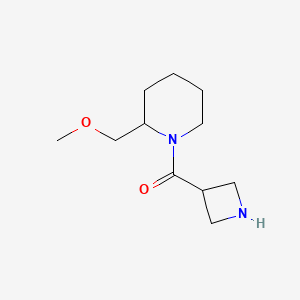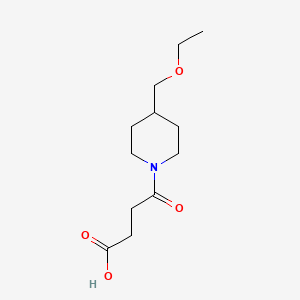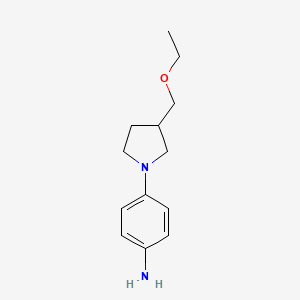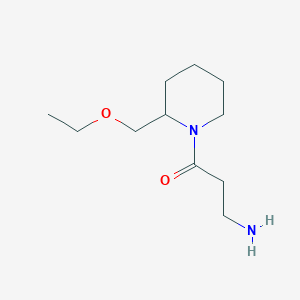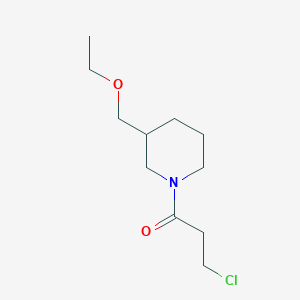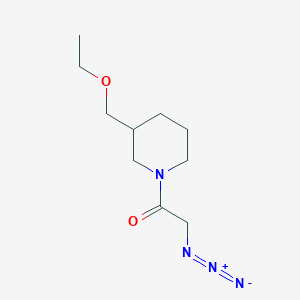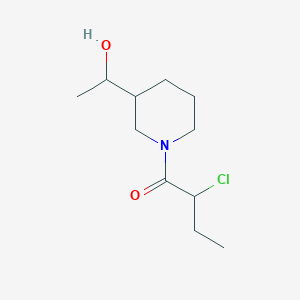
2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one
Overview
Description
“2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Scientific Research Applications
Synthesis and Derivatives
- Derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol, have been studied for their synthesis methods and pharmacological properties. These compounds, related to 2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one, display diverse applications in pharmacology (Vardanyan, 2018).
Structural and Chemical Analysis
- A study on 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol reveals insights into the structural composition and chemical behavior of similar chloro-piperidinyl compounds. This research included X-ray investigations to understand the positioning of piperidine residues in isomeric products (Gzella, Wrzeciono, & Pöppel, 1999).
Enzymatic Synthesis and Applications
- The chemo-enzymatic synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, a closely related compound, was achieved using lipases in different ionic liquids, highlighting potential pathways for the synthesis of related compounds (Banoth et al., 2012).
Metabolic and Toxicological Aspects
- Chloroprene, a closely related compound to 2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one, was studied for its metabolism and molecular toxicology, providing insights into the metabolic pathways and potential toxicological impacts of similar compounds (Munter et al., 2007).
Pharmacological Potential
- Research into the synthesis and characterization of compounds like N-allyl-4-piperidyl Benzamide derivatives offers insights into the pharmacological potential of related chloro-piperidinyl compounds (Cheng De-ju, 2014).
properties
IUPAC Name |
2-chloro-1-[3-(1-hydroxyethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(15)13-6-4-5-9(7-13)8(2)14/h8-10,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBAGPXEDSIXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)C(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




